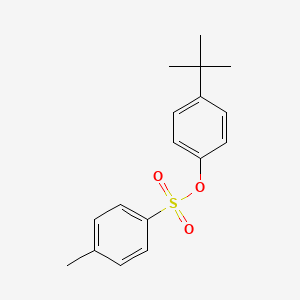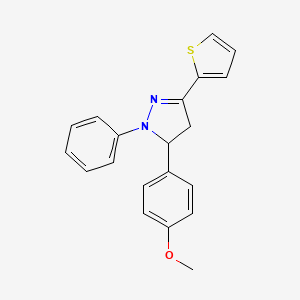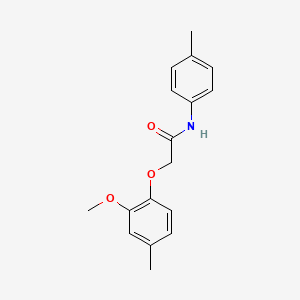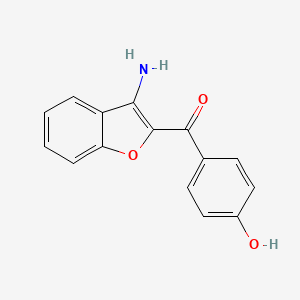
(3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with 4-hydroxybenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
(3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1-benzofuran-2-yl)-(4-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of a hydroxyl group.
(3-Amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
(3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone is unique due to the presence of both an amino group and a hydroxyl group, which can participate in various chemical reactions and interactions.
Properties
CAS No. |
301538-52-3 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H11NO3/c16-13-11-3-1-2-4-12(11)19-15(13)14(18)9-5-7-10(17)8-6-9/h1-8,17H,16H2 |
InChI Key |
LKTVTJOPKBNYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



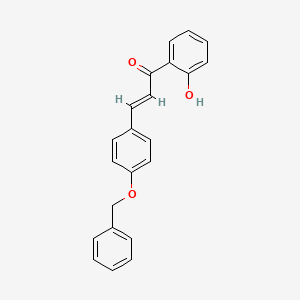

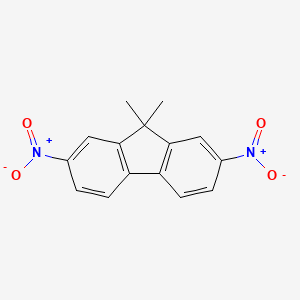

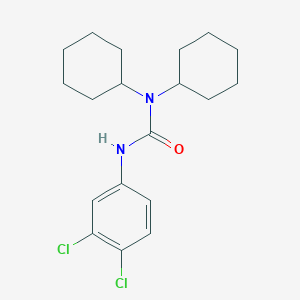

![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)
